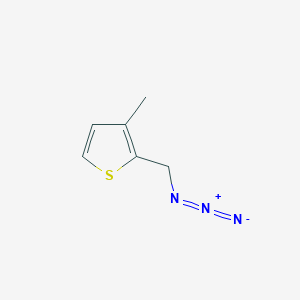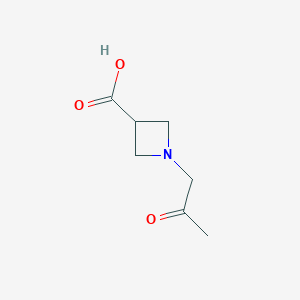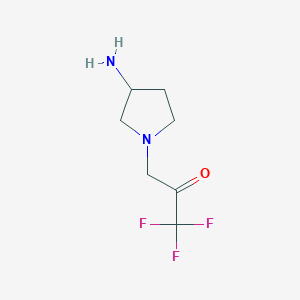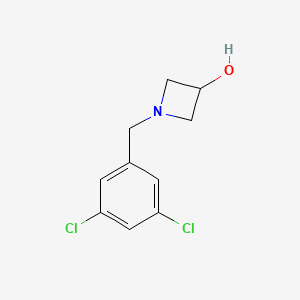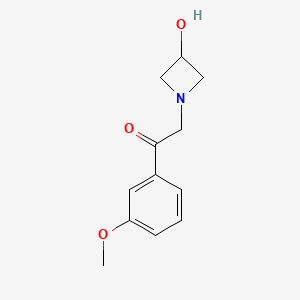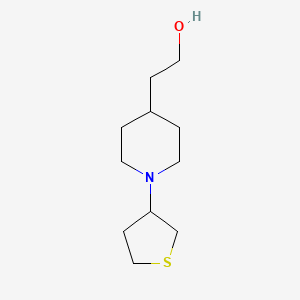
2-(1-(四氢噻吩-3-基)哌啶-4-基)乙醇
描述
科学研究应用
光化学同系化
该化合物已用于制备脂肪族醛的光化学同系化过程 。该过程涉及通过光化学方法生成羰基化合物,这是各种合成途径中的关键步骤。
抗疟疾药物开发
哌啶衍生物,包括与所讨论化合物类似的结构,已显示出对恶性疟原虫的抗药性菌株具有高选择性和活性 。这些发现对于正在进行的寻找新型抗疟疾药物的研究具有重大意义,特别是在日益增长的耐药性背景下。
PROTAC 连接体
该化合物的结构表明其可能用作PROTAC(蛋白降解嵌合体)开发中的半柔性连接体 。PROTAC是一类新兴的治疗剂,它们以蛋白质为目标进行降解,为药物开发提供了一种新方法。
药理学研究
在药理学中,类似的哌啶结构已被评估用于各种生化和药理学特性,包括作为中枢神经系统抑制剂、抗炎剂和抗胆碱能剂 。该化合物可能被探索用于类似的应用。
有机合成
该化合物可以用作有机合成中的构建模块,特别是在构建复杂分子方面 。其哌啶核心是许多有机化合物中的常见基序,使其成为合成化学中的宝贵组成部分。
药物化学
在药物化学中,该化合物的类似物已用于合成具有潜在治疗效果的分子 。该化合物中存在的羟基可能是导致生物活性的关键官能团。
化学研究
该化合物可能参与化学研究,特别是在反应机理的研究和新合成方法的开发方面 。其独特的结构可以提供对化学反应性和键合的见解。
工业应用
虽然没有详细说明该化合物的具体工业应用,但其结构特征表明其可能用于开发工业催化剂、聚合物或作为更复杂化学物质合成中的中间体 .
安全和危害
作用机制
Target of Action
The primary target of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a critical amino acid for protein synthesis and energy production.
Mode of Action
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol acts as an inhibitor of glutaminase 1 . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate, thereby disrupting the metabolic processes dependent on this reaction.
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as protein synthesis and energy production.
Result of Action
The inhibition of glutaminase 1 by 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol leads to a decrease in the production of glutamate . This can result in a disruption of protein synthesis and energy production at the molecular and cellular levels.
生化分析
Biochemical Properties
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects in conditions like cancer, where glutamine metabolism is often dysregulated .
Cellular Effects
The effects of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate reactive oxygen species (ROS) levels in mitochondria, which can lead to apoptosis in cancer cells . Additionally, it can modulate gene expression related to cell proliferation and survival, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with glutaminase 1 inhibits the enzyme’s activity, reducing glutamine metabolism and leading to increased ROS levels . This can trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, allowing for prolonged effects in in vitro and in vivo studies . Long-term exposure to the compound can lead to sustained inhibition of glutaminase 1 and continuous modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, it can effectively inhibit glutaminase 1 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glutamine metabolism, leading to changes in metabolic flux and metabolite levels . By inhibiting glutaminase 1, it reduces the conversion of glutamine to glutamate, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, determining its effectiveness in targeting specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy in modulating cellular processes .
属性
IUPAC Name |
2-[1-(thiolan-3-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-3-10-1-5-12(6-2-10)11-4-8-14-9-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJAQXRADWMOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




